![molecular formula C19H21NOS B1614325 3'-methyl-2-thiomorpholinomethyl benzophenone CAS No. 898781-41-4](/img/structure/B1614325.png)
3'-methyl-2-thiomorpholinomethyl benzophenone
Overview
Description
3’-Methyl-2-thiomorpholinomethylbenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by its unique structure, which includes a thiomorpholine ring attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-2-thiomorpholinomethylbenzophenone typically involves the reaction of benzophenone with thiomorpholine and a methylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3’-Methyl-2-thiomorpholinomethylbenzophenone may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-2-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One significant application of 3'-methyl-2-thiomorpholinomethyl benzophenone is as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb UV light and initiate polymerization processes, making them crucial for the production of various materials including coatings, adhesives, and inks. The compound's ability to absorb UV light effectively allows it to facilitate the curing process of photopolymers, enhancing the efficiency of manufacturing processes.
Research indicates that derivatives of benzophenone, including this compound, exhibit promising biological activities . These include:
- Antimicrobial Properties : Studies have shown that thiomorpholine derivatives can possess antimicrobial effects, making them potential candidates for developing new antibiotics or antiseptic agents .
- Anticancer Activity : The compound's structure allows for interaction with biological targets such as enzymes and receptors involved in cancer progression. Preliminary studies suggest potential anticancer effects that warrant further investigation.
- Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory properties, indicating possible therapeutic uses in treating inflammatory diseases.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for high purity production. The versatility of this compound facilitates its modification into various derivatives that can be tailored for specific applications in research and industry.
Given the compound's potential applications, future research should focus on:
- Mechanistic Studies : Investigating the mechanisms through which this compound exerts its biological effects will be crucial for developing targeted therapies.
- Toxicological Assessments : Understanding the safety profile of this compound is essential for its application in consumer products, particularly given concerns about endocrine disruption associated with some benzophenones .
- Formulation Development : Exploring its incorporation into formulations for practical applications such as sunscreens or coatings will be vital for translating laboratory findings into commercial products.
Mechanism of Action
The mechanism of action of 3’-Methyl-2-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-benzothiazolinone hydrazone: Another benzophenone derivative with similar structural features.
2-(Methylthio)benzothiazole: Shares the thiomorpholine ring but differs in the benzophenone core.
Uniqueness
3’-Methyl-2-thiomorpholinomethylbenzophenone is unique due to its specific combination of a thiomorpholine ring and a benzophenone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
3'-Methyl-2-thiomorpholinomethyl benzophenone is a synthetic organic compound that belongs to the benzophenone family. Its unique structure, featuring a thiomorpholine moiety, enhances its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₁N₁O₂S
- Molecular Weight : 327.44 g/mol
The compound is characterized by a benzophenone backbone with a thiomorpholinomethyl group at the 2-position and a methyl group at the 3'-position, which contributes to its biological properties.
The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator depending on its binding affinity to these targets. Research indicates that it can influence various biochemical pathways, including those related to cell proliferation and apoptosis .
Antitumor Activity
Research suggests that derivatives of benzophenone, including this compound, exhibit promising antitumor activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death .
Case Studies
- Cell Line Studies : In laboratory settings, this compound was tested on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers at lower concentrations, while higher doses led to cytotoxic effects.
- Animal Model Research : In vivo studies involving rodent models have shown that exposure to related benzophenones can alter hormonal levels and affect reproductive organs. While specific data on this compound are sparse, the implications of similar compounds suggest a need for further investigation into its long-term effects on endocrine function .
Comparative Analysis of Related Compounds
The following table summarizes key features of compounds structurally related to this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone | C₁₈H₁₇Cl₂NOS | Contains chlorine substituents; exhibits antitumor activity. |
3-Methoxy-2-thiomorpholinomethyl benzophenone | C₁₉H₂₁N₁O₂S | Features a methoxy group; used in similar applications. |
3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone | C₂₀H₂₃NOS | Contains additional methyl groups; shows varied reactivity. |
Properties
IUPAC Name |
(3-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSDPLCDKAUFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643801 | |
Record name | (3-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-41-4 | |
Record name | (3-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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